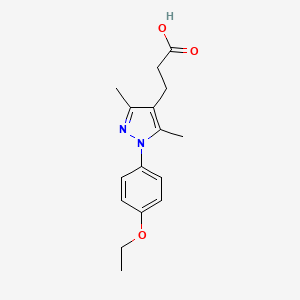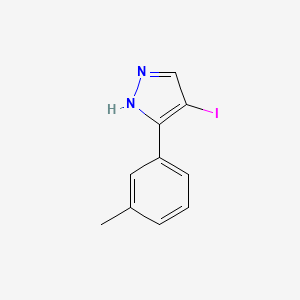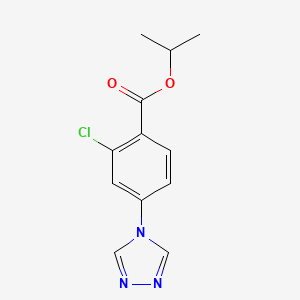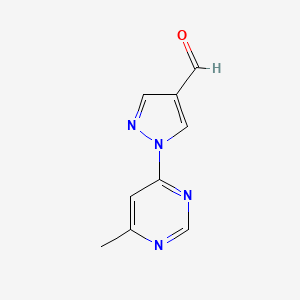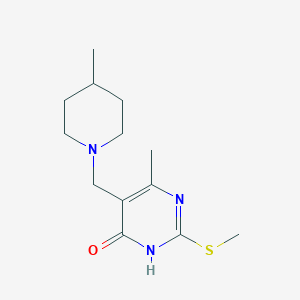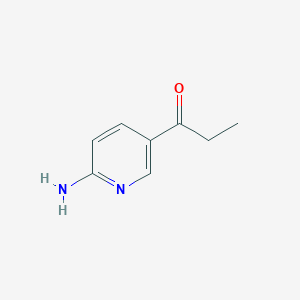
3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(2,6-Difluorophényl)-1H-pyrazol-4-amine est un composé chimique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. La présence d'atomes de fluor dans le cycle phényle améliore la stabilité chimique et l'activité biologique du composé.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(2,6-Difluorophényl)-1H-pyrazol-4-amine implique généralement la réaction de la 2,6-difluoroaniline avec de l'hydrate d'hydrazine et un composé carbonylé approprié. Une méthode courante consiste à cycliser la 2,6-difluoroaniline avec l'hydrate d'hydrazine en présence d'un catalyseur tel que l'acide acétique. La réaction est effectuée sous reflux, conduisant à la formation du dérivé pyrazole souhaité.
Méthodes de production industrielle
La production industrielle de la 3-(2,6-Difluorophényl)-1H-pyrazol-4-amine peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, telles que la température et la pression, garantissant un rendement élevé et une pureté élevée du produit final. L'utilisation de systèmes automatisés et de techniques de purification avancées, telles que la cristallisation et la chromatographie, améliore encore l'efficacité de la production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(2,6-Difluorophényl)-1H-pyrazol-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes ou des dérivés hydroxylés correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés amines.
Substitution : Les atomes de fluor du cycle phényle peuvent être substitués par d'autres groupes fonctionnels, tels que des halogènes ou des groupes alkyles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium aluminium (LiAlH4) sont couramment utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le brome (Br2) ou le chlore (Cl2) dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés pyrazoles substitués, qui peuvent présenter des propriétés chimiques et biologiques différentes en fonction de la nature des substituants.
4. Applications de recherche scientifique
La 3-(2,6-Difluorophényl)-1H-pyrazol-4-amine présente plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques et de matériaux plus complexes.
Biologie : Le composé est étudié pour son potentiel en tant que molécule bioactive, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmaceutique, en particulier dans le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Industrie : La stabilité et la réactivité du composé le rendent utile dans la production de produits chimiques de spécialité et de matériaux avancés.
5. Mécanisme d'action
Le mécanisme d'action de la 3-(2,6-Difluorophényl)-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les atomes de fluor du cycle phényle améliorent l'affinité de liaison et la sélectivité du composé vis-à-vis de ces cibles. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets thérapeutiques ou biologiques souhaités.
Applications De Recherche Scientifique
3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(2,6-Difluorophényl)-1-(4-fluorophényl)prop-2-én-1-one : Ce composé est similaire en structure mais contient un groupe fluorophényle supplémentaire, ce qui peut modifier ses propriétés chimiques et biologiques.
3-(2,6-Difluorophényl)-2-(méthylthio)quinazolin-4(3H)-one :
Unicité
La 3-(2,6-Difluorophényl)-1H-pyrazol-4-amine est unique en raison de son motif de substitution spécifique et de la présence d'atomes de fluor, qui améliorent sa stabilité chimique et son activité biologique. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C9H7F2N3 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
5-(2,6-difluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)8(5)9-7(12)4-13-14-9/h1-4H,12H2,(H,13,14) |
Clé InChI |
RMZBDPHSMRWEDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=C(C=NN2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




